![molecular formula C11H7ClF3N3O B2466336 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 861452-42-8](/img/structure/B2466336.png)

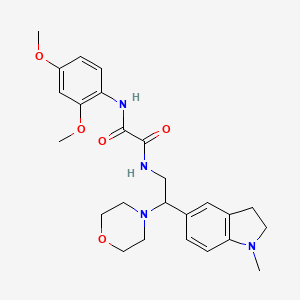

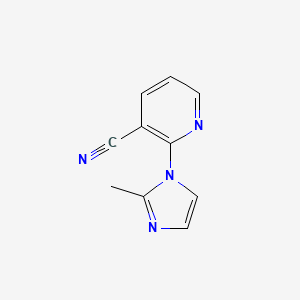

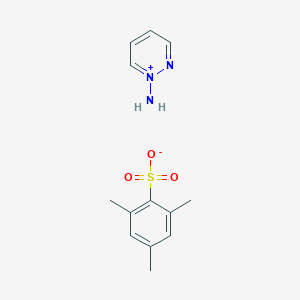

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a chemical compound with the molecular formula C11H7ClF3N3O . It has a molecular weight of 271.2 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, such as this compound, is typically based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has been reported, where the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3N3O2/c12-11(13,14)8-3-6(5-1-2-5)15-9-4-7(10(18)19)16-17(8)9/h3-4,15H,1-2H2,(H,18,19) . This code provides a unique identifier for the compound and can be used to generate its structural formula.Applications De Recherche Scientifique

Synthesis of Pyrazolo[1,5-a] Pyrimidines

Pyrazolo[1,5-a]pyrimidines, including derivatives similar to 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, have been extensively studied for their synthesis and biological activities. For instance, the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines demonstrates the versatility of this chemical scaffold in producing various derivatives with potential biological activities (Xu Li-feng, 2011).

Efficient Synthesis Methods

Efficient synthesis methods for 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines have been developed, highlighting the chemical flexibility and potential for creating diverse compounds for scientific research. These methods involve various chemical reactions such as SNAr and Suzuki Cross-Coupling, indicating the compound's utility in organic synthesis (Badr Jismy et al., 2020).

Ring-chain Tautomerism

Research on β-carbonyl-substituted 4H-chromenes and 1H-benzo[f]Chromenes with 5-aminopyrazoles has led to the discovery of a new type of ring-chain tautomerism involving 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. This finding expands the understanding of the chemical behavior of these compounds (V. Osyanin et al., 2021).

Optical Properties in Solution and Solid-State

The study of the optical properties of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in both solution and solid-state has provided insights into the photophysical characteristics of these compounds. This research is crucial for potential applications in materials science and photophysics (Felipe S. Stefanello et al., 2022).

Novel Synthesis of Fluorinated Pyrazolo[1,5-a]pyrimidines

Novel synthetic methods for creating fluorinated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines have been developed, showcasing the compound's role in the development of biologically interesting fluorinated molecules (Badr Jismy et al., 2018).

In Silico Pharmacokinetic Predictions

The in silico pharmacokinetic predictions of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines have been conducted, highlighting the compound's significance in drug discovery and development (K. Atta et al., 2019).

Combinatorial Libraries Synthesis

The synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold has been accomplished, demonstrating the compound's utility in high-throughput chemical synthesis and screening (I. Dalinger et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-10(19)7-4-9-16-6(5-1-2-5)3-8(11(13,14)15)18(9)17-7/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQIFXLAPFZVPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2466262.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2466265.png)

![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466271.png)

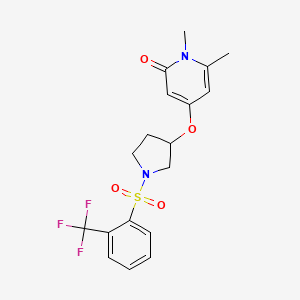

![N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466275.png)